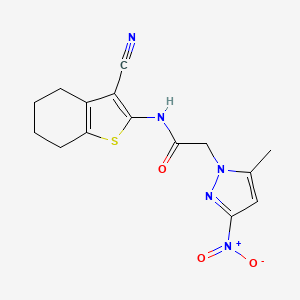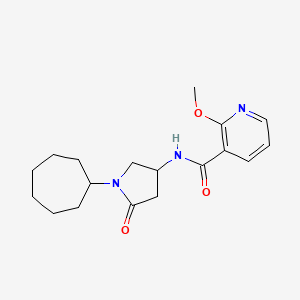![molecular formula C15H15N3O2S B6103916 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, commonly known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic agent that is widely used in scientific research. MNNG is a member of the nitrosamine family, which is known to cause DNA damage and mutations.
Wirkmechanismus
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide acts as a DNA alkylating agent, which means that it can add alkyl groups to nitrogen and oxygen atoms in DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other DNA damage. This compound is particularly effective at inducing G:C to A:T transitions, which are commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound exposure can cause a range of biochemical and physiological effects, including DNA damage, cell death, and changes in gene expression. This compound-induced DNA damage can lead to mutations and chromosomal abnormalities, which can contribute to the development of cancer. This compound exposure can also cause oxidative stress and inflammation, which can further damage cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide in lab experiments is its potent mutagenic activity, which allows for the efficient induction of mutations in a variety of organisms. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its explosive nature. This compound can also induce a wide range of mutations, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, including the development of new methods for minimizing its toxicity and improving its specificity for inducing specific types of mutations. Researchers are also exploring the use of this compound in gene editing and gene therapy, as well as its potential as a therapeutic agent for cancer and other diseases. Additionally, researchers are investigating the role of this compound in environmental and occupational health, as exposure to nitrosamines like this compound is a potential risk factor for cancer and other diseases.
Synthesemethoden
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide involves the reaction of N-methyl-N'-nitro-N-nitrosoguanidine with methanesulfonic acid. The reaction is typically carried out under acidic conditions and requires careful handling due to the potential explosive nature of the reactants. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is widely used in scientific research to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. The mutagenic properties of this compound make it a valuable tool for studying the genetic mechanisms of disease and cancer. This compound is also used in drug discovery and development to identify potential therapeutic targets and to evaluate the efficacy of new drugs.
Eigenschaften
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-6-7-18-10-14(16-15(18)8-11)12-4-3-5-13(9-12)17-21(2,19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIFNCCTQJLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)
![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
